molecular formula C11H12FNO2 B2964976 2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol CAS No. 1436109-25-9

2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol

Cat. No. B2964976
CAS RN: 1436109-25-9
M. Wt: 209.22
InChI Key: FQHXFMPDNNTGOB-UHFFFAOYSA-N
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Description

2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known by its chemical name, FPAE. This compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Fluorinating Agents in Organic Synthesis

The reaction products of F-propene and dialkylamines, which include mixtures similar to 2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol, have been found to be effective fluorinating agents for alcohols and carboxylic acids. These compounds are superior to other reagents like the Yarovenko reagent due to their easier preparation and higher stability, making them valuable in organic synthesis processes (Takaoka et al., 1979).

Potential Fungicides

Compounds similar to this compound, such as 2-(4-Fluorophenoxy)ethanol, have shown significant activity against various fungi, including Aspergillus flavus and Helminthosporium oryzae. These compounds offer potential as fungicides, particularly for aquatic fungi responsible for fish mycoses, without being lethal to fish (Giri et al., 1981).

Photophysical and Photochemical Properties

The synthesis of phthalonitrile derivatives bearing fluoro-functionalized groups and their zinc phthalocyanine complexes, which are structurally related to this compound, have been reported. These complexes have good solubility in various organic solvents and are studied for their singlet oxygen, photodegradation, fluorescence quantum yields, and fluorescence lifetime, demonstrating potential applications in photophysics and photochemistry (Aktaş et al., 2014).

Beta-Blocker Conformations

The molecular conformation and structure of molecules like 2-phenoxy ethylamine, closely related to this compound, have been investigated using mass-selected resonant two-photon ionisation and infrared ion-dip spectroscopy. These studies provide insights into hydrogen bonding, side chain rigidity, and water molecule organization, crucial for understanding beta-blocker drug design (Macleod & Simons, 2004).

properties

IUPAC Name

2-[5-fluoro-2-(prop-2-ynylamino)phenoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c1-2-5-13-10-4-3-9(12)8-11(10)15-7-6-14/h1,3-4,8,13-14H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHXFMPDNNTGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=C(C=C(C=C1)F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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